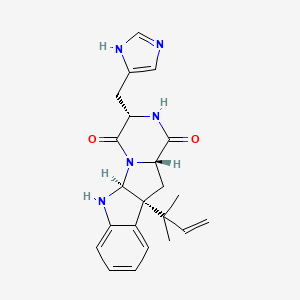

3,12-Dihydroroquefortine

Description

Contextual Significance within Diketopiperazine Alkaloids

3,12-Dihydroroquefortine belongs to the diketopiperazine alkaloids, a large and structurally diverse class of natural products. researchgate.netresearchgate.net The core of these compounds is the diketopiperazine ring, which is formed from the condensation of two amino acids. researchgate.netnih.gov In the case of this compound, these precursor amino acids are L-tryptophan and L-histidine. nih.govclockss.org

The significance of this compound lies in its position as a direct precursor in the biosynthetic pathway of roquefortine C, a more widely known mycotoxin. researchgate.netnih.govepa.gov The biosynthesis is initiated by a nonribosomal peptide synthetase (NRPS) that condenses L-histidine and L-tryptophan to form a cyclopeptide called histidyltryptophanyldiketopiperazine (HTD). nih.govplos.org A reverse prenyltransferase then acts on HTD, adding an isopentenyl group to the indole moiety, which results in the formation of this compound. nih.gov Subsequently, an oxidation step catalyzed by roquefortine D dehydrogenase converts this compound into roquefortine C through the formation of a double bond. researchgate.net This biosynthetic relationship underscores the importance of this compound in the metabolic network of these fungi.

The roquefortine family of compounds, which includes this compound, are part of the broader category of prenylated indole alkaloids. This group also includes related metabolites like glandicoline A, glandicoline B, and meleagrin, which are formed in subsequent steps in some fungal species like P. chrysogenum. plos.org

Historical Overview of its Discovery and Initial Mycological Characterization

The discovery and characterization of this compound are closely linked to the intensive study of metabolites from Penicillium roqueforti, the fungus famously used in the production of blue cheeses. wikipedia.org While roquefortine C was identified earlier, its precursor, this compound (initially named roquefortine D), was isolated and identified from cultures of Penicillium roqueforti by Ohmomo et al. in 1978. dntb.gov.ua Around the same time, research by Kozlovskii and his team in 1979 also reported the isolation of this compound as a derivative of roquefortine. epa.gov Further studies by Kozlovsky et al. in 1981 detailed the biosynthesis of both roquefortine and this compound by cultures of Penicillium farinosum. dntb.gov.uastudiesinmycology.org

The initial mycological characterization of the producing fungi, particularly Penicillium roqueforti, was well-established by the time this compound was discovered. P. roqueforti was first described by Charles Thom in 1906. wikipedia.org It is characterized morphologically by its blue-green, velutinous (velvety) colonies and the production of asexual spores (conidia) on distinctive brush-shaped structures called phialides. epa.govwikipedia.org These fungi are saprotrophic, widespread in nature, and can be isolated from various sources like soil and decaying organic matter. wikipedia.org The strains used for the initial isolation of this compound were studied under specific laboratory culture conditions to promote the production of these secondary metabolites for extraction and analysis. epa.gov

Propriétés

Numéro CAS |

58735-66-3 |

|---|---|

Formule moléculaire |

C22H25N5O2 |

Poids moléculaire |

391.5 g/mol |

Nom IUPAC |

(1S,4S,7S,9R)-4-(1H-imidazol-5-ylmethyl)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C22H25N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-8,11-12,16-17,20,26H,1,9-10H2,2-3H3,(H,23,24)(H,25,28)/t16-,17-,20-,22+/m0/s1 |

Clé InChI |

IQVNREJWRXOHEO-MBXLBGHASA-N |

SMILES |

CC(C)(C=C)C12CC3C(=O)NC(C(=O)N3C1NC4=CC=CC=C24)CC5=CN=CN5 |

SMILES isomérique |

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N[C@H](C(=O)N3[C@@H]1NC4=CC=CC=C24)CC5=CN=CN5 |

SMILES canonique |

CC(C)(C=C)C12CC3C(=O)NC(C(=O)N3C1NC4=CC=CC=C24)CC5=CN=CN5 |

Synonymes |

3,12-dihydroroquefortine |

Origine du produit |

United States |

Natural Occurrence and Mycological Producers of 3,12-dihydroroquefortine

Primary Fungal Genera and Species

The primary producers of 3,12-dihydroroquefortine belong to the genus Penicillium. This diverse group of fungi is known for its ability to synthesize a wide array of secondary metabolites.

Penicillium roqueforti and Related Diketopiperazine Producers

Penicillium roqueforti is a prominent and well-studied producer of this compound. epa.govnih.gov This species is widely used in the food industry for the ripening of blue-veined cheeses. wikipedia.org this compound, also referred to as roquefortine D, is considered a derivative of roquefortine C and is believed to be one of its precursors. epa.govresearchgate.net Both this compound and roquefortine C are part of a larger family of diketopiperazine alkaloids produced by P. roqueforti. nih.govresearchgate.netclockss.org These compounds are formed from the precursor amino acids tryptophan and histidine. clockss.org Strains of P. roqueforti have been shown to produce a variety of related alkaloids, including isofumigaclavines A and B, and festuclavine, in addition to roquefortine and this compound. ebi.ac.ukresearchgate.net

Isolation from Diverse Penicillium Strains, Including P. chrysogenum, P. aurantiogriseum, P. piscarium, P. vitale, and P. farinosum

Beyond P. roqueforti, this compound has been identified in a variety of other Penicillium species. Research has documented its production by Penicillium chrysogenum, a species also known for producing penicillin. ebi.ac.uknih.gov Strains of P. chrysogenum have been found to produce a range of roquefortine-related compounds, including glandicolines A and B, and meleagrin, alongside roquefortine and this compound. ebi.ac.uknih.gov

Penicillium aurantiogriseum has also been identified as a producer, with strains isolated from unique environments yielding these diketopiperazine alkaloids. researchgate.netresearchgate.net Similarly, Penicillium piscarium has been shown to produce both roquefortine and this compound. ebi.ac.uk The type strain of Penicillium vitale has been found to produce a distinct pattern of nitrogen-containing secondary metabolites, which includes roquefortine, this compound, and meleagrin. ebi.ac.uknih.govresearchgate.net Furthermore, the biosynthesis of both roquefortine and this compound has been specifically studied in cultures of Penicillium farinosum. dntb.gov.uastudiesinmycology.orgapsnet.org

Table 1: Selected Penicillium Species Producing this compound

| Fungal Species | Other Diketopiperazines/Alkaloids Produced | Reference(s) |

|---|---|---|

| Penicillium roqueforti | Roquefortine C, Isofumigaclavine A, Isofumigaclavine B, Festuclavine | epa.govebi.ac.ukresearchgate.net |

| Penicillium chrysogenum | Roquefortine, Glandicolines A & B, Meleagrin | ebi.ac.uknih.gov |

| Penicillium aurantiogriseum | Roquefortine | researchgate.netresearchgate.net |

| Penicillium piscarium | Roquefortine, Isorugulosuvine, Puberuline, Verrucosine | ebi.ac.uk |

| Penicillium vitale | Roquefortine, Meleagrin, Aurantioclavine | ebi.ac.uknih.govresearchgate.net |

| Penicillium farinosum | Roquefortine | dntb.gov.uastudiesinmycology.org |

Environmental Niches and Isolation Sources

The isolation of this compound-producing fungi from diverse and sometimes extreme environments underscores their adaptability and widespread distribution.

Permafrost Sediments as a Unique Isolation Source

A significant and unique source for the isolation of fungi that produce this compound is permafrost. nih.govresearchgate.net Fungal strains, including Penicillium aurantiogriseum, have been isolated from permafrost sediments in Arctic and Antarctic regions. researchgate.netgoogle.co.ukscispace.com These ancient, cryopreserved environments have been shown to harbor viable microorganisms capable of producing a range of biologically active secondary metabolites. researchgate.netresearchgate.net For instance, strains of P. aurantiogriseum isolated from permafrost were found to synthesize both roquefortine and this compound. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net Similarly, Penicillium aureovirens isolated from Russian permafrost was identified as a producer of roquefortine and this compound. clockss.org The analysis of exometabolites from various Penicillium strains isolated from low-temperature ecotopes like permafrost deposits has confirmed the presence of roquefortines, including this compound. nih.gov

Presence in Fungal Fermentation Broths and Associated Matrices

The compound this compound is commonly detected and isolated from the fermentation broths of producing fungal strains when cultured in laboratory settings. clockss.orgresearchgate.net The extraction process typically involves separating the fungal mycelium from the liquid culture broth, followed by solvent extraction to isolate the alkaloids. clockss.org For example, a new derivative of this compound was isolated from the fermentation broth of Penicillium aureovirens. clockss.orgresearchgate.net The compound is also found within the fungal mycelia itself. epa.gov Associated matrices where these fungi grow, such as stored grains and silage, can also become contaminated with this compound and other related mycotoxins. ebi.ac.ukapsnet.org

Biosynthetic Pathway and Enzymatic Machinery of 3,12-dihydroroquefortine

Precursor Amino Acid Incorporation and Initial Cyclization Reactions

The foundational structure of 3,12-dihydroroquefortine is derived from two proteinogenic amino acids: L-tryptophan and L-histidine. The initial and committing step in the biosynthetic pathway is the condensation of these two amino acids to form a cyclic dipeptide, cyclo(L-Trp-L-His).

This crucial cyclization reaction is catalyzed by a large, multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS). Specifically, the enzyme is the roquefortine dipeptide synthetase (RDS), encoded by the rds gene. nih.gov The RDS enzyme activates both L-tryptophan and L-histidine and facilitates the formation of the peptide bond and subsequent cyclization, releasing the cyclo(Trp-His) diketopiperazine scaffold, which serves as the substrate for the next enzymatic transformation.

Sequential Enzymatic Transformations: Prenylation and Dehydrogenation

Following the creation of the diketopiperazine core, the pathway proceeds with modifications that define the roquefortine family of alkaloids. The synthesis of this compound itself is achieved through a key prenylation step.

The central reaction that yields this compound (also known as roquefortine D) is the attachment of a dimethylallyl (or isopentenyl) group to the indole ring of the cyclo(Trp-His) scaffold. researchgate.net This reaction is catalyzed by the enzyme roquefortine prenyltransferase (RPT), which is encoded by the rpt gene. nih.govresearchgate.net RPT specifically transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the C-3 position of the tryptophan residue within the diketopiperazine structure. researchgate.net The resulting product is this compound. researchgate.net The involvement of the rpt gene has been confirmed through gene silencing experiments, where a reduction in rpt expression led to a corresponding decrease in roquefortine C production, for which this compound is the direct precursor. nih.gov

This compound is a key intermediate that is further processed in the pathway to yield the more widely known compound, roquefortine C. This conversion is an oxidation reaction carried out by the enzyme roquefortine D dehydrogenase (RDH), encoded by the rdh gene. nih.govresearchgate.net RDH catalyzes the removal of two hydrogen atoms from this compound, creating a double bond between the C-3 and C-12 atoms. researchgate.net This dehydrogenation transforms this compound into roquefortine C. researchgate.net

Research into the roquefortine biosynthetic pathway has revealed the presence of a "metabolic grid". researchgate.net This indicates that the sequence of enzymatic reactions is not strictly linear. Specifically, the order of the prenylation (catalyzed by RPT) and dehydrogenation (catalyzed by RDH) steps can be interchangeable. researchgate.net While the primary pathway involves the prenylation of cyclo(Trp-His) to form this compound, followed by its dehydrogenation to roquefortine C, an alternative route can occur. In this alternative sequence, the cyclo(Trp-His) intermediate could first be dehydrogenated, followed by prenylation to yield roquefortine C. This flexibility in the enzymatic sequence leads to a network of reactions rather than a simple, linear path.

Function of Roquefortine D Dehydrogenase (RDH) in Double Bond Formation

Genetic Regulation of this compound Biosynthesis

The production of this compound and related compounds is tightly controlled at the genetic level. The genes encoding the necessary biosynthetic enzymes are not scattered randomly throughout the fungal genome but are organized into a co-regulated unit.

The enzymes responsible for the synthesis of this compound and roquefortine C are encoded by genes located together in a biosynthetic gene cluster. nih.govmdpi.com In the fungus Penicillium roqueforti, this has been identified as a compact, four-gene cluster. nih.gov

This cluster contains the essential genes for the pathway:

rds : Encodes the roquefortine dipeptide synthetase.

rpt : Encodes the roquefortine prenyltransferase.

rdh : Encodes the roquefortine D dehydrogenase.

gmt : Encodes a methyltransferase, whose function is not directly involved in the formation of this compound or roquefortine C. nih.gov

Interestingly, this four-gene cluster in P. roqueforti appears to be a "trimmed down" version of a larger, seven-gene cluster found in the related fungus Penicillium chrysogenum. nih.govmdpi.com The P. chrysogenum cluster contains the same core genes but includes additional enzymes that further modify roquefortine C into other metabolites, such as meleagrin. mdpi.com The absence of these "late" pathway genes in the P. roqueforti cluster explains why its metabolic output typically ends with roquefortine C. nih.gov

Table of Key Enzymes in the this compound Pathway

| Enzyme Name | Gene | Function |

|---|---|---|

| Roquefortine Dipeptide Synthetase | rds | Catalyzes the cyclization of L-tryptophan and L-histidine to form cyclo(Trp-His). nih.gov |

| Roquefortine Prenyltransferase | rpt | Adds an isopentenyl group to cyclo(Trp-His) to form this compound. nih.govresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Roquefortine C |

| Roquefortine D |

| L-tryptophan |

| L-histidine |

| Cyclo(L-Trp-L-His) |

Transcriptional and Post-Transcriptional Control Mechanisms Governing Production

The biosynthesis of this compound and its precursor, roquefortine C, is a tightly regulated process governed by a complex network of control mechanisms at both the transcriptional and post-transcriptional levels. frontiersin.orgwikipedia.orgunimib.it In fungi like Penicillium roqueforti, the genes responsible for producing secondary metabolites are often organized in biosynthetic gene clusters (BGCs). mdpi.com However, the BGC for roquefortine C in P. roqueforti notably lacks a cluster-specific transcription factor, which would typically manage the expression of the genes within the cluster. mdpi.comnih.gov This absence indicates that the production of roquefortine C is controlled by global regulators that have broader effects on fungal physiology and metabolism. nih.govnih.gov

Key Global Regulators:

LaeA: A critical global regulator in many fungi is the methyltransferase LaeA. nih.gov In P. roqueforti, disruption of the laeA gene (PrlaeA) using CRISPR-Cas9 technology resulted in a significant decrease in roquefortine C production. This reduction in the metabolite was correlated with a substantial downregulation in the expression of the roquefortine C biosynthetic genes, namely rds, rdh, and rpt. nih.gov This suggests that LaeA acts as a positive regulator, likely by influencing chromatin structure to make the BGC accessible for transcription. nih.govnih.gov The effect of LaeA on roquefortine C biosynthesis appears to be species-specific, as it does not regulate this pathway in P. chrysogenum or P. oxalicum. nih.gov

G-protein Signaling (Pga1): Heterotrimeric G proteins are crucial signal transducers. In Penicillium, the Gα subunit Pga1 has been shown to regulate the production of roquefortine C. nih.govresearchgate.net Deletion of the pga1 gene leads to a decrease in roquefortine C production, whereas a constitutively active version of Pga1 enhances its biosynthesis. nih.gov

Sfk1 Transmembrane Protein: Sfk1, a protein involved in the phosphoinositide second messenger pathway, has also been implicated in the regulation of secondary metabolism in P. roqueforti, including the production of roquefortine C. nih.govresearchgate.net

Pcz1 Zinc Finger Protein: Pcz1 is a protein containing a Zn(II)2Cys6 domain, a characteristic feature of many fungal transcription factors. researchgate.net It has been identified as a regulator that controls growth and developmental processes in P. roqueforti and also affects the production of secondary metabolites like roquefortine C. nih.govresearchgate.net

Post-transcriptional control mechanisms, such as the regulation of mRNA stability and translation efficiency, also play a role in modulating gene expression. wikipedia.orgpressbooks.pub While specific sRNAs or RNA-binding proteins targeting the roquefortine C pathway transcripts have not been extensively detailed, these mechanisms are known to be vital for fine-tuning metabolic pathways in response to rapid environmental changes. frontiersin.orgmdpi.com

| Regulator | Type of Regulator | Fungus Studied | Effect on Roquefortine C Production | Observed Effect on Gene Expression |

|---|---|---|---|---|

| LaeA | Global Regulator (Methyltransferase) | P. roqueforti | Positive (Disruption reduces production) | Significant downregulation of rds, rdh, and rpt genes. nih.gov |

| Pga1 | Global Regulator (Gα subunit) | P. chrysogenum | Positive (Deletion decreases production) | Regulates expression of biosynthetic genes. nih.gov |

| Sfk1 | Transmembrane Protein | P. roqueforti | Regulatory Role | Involved in regulating production. nih.govresearchgate.net |

| Pcz1 | Global Regulator (Zn(II)2Cys6 Protein) | P. roqueforti | Regulatory Role | Controls secondary metabolism. nih.govresearchgate.net |

Strain Engineering and Biocatalytic Approaches for Enhanced Production

Enhancing the production of this compound and its precursor roquefortine C is a key objective for various biotechnological applications. This is pursued through targeted strain engineering of producing organisms, primarily Penicillium species, and the development of biocatalytic systems. ginkgo.bionih.gov These strategies aim to overcome metabolic bottlenecks, redirect precursor flux, and optimize enzymatic conversions. nih.gov

Strain Engineering:

The Design-Build-Test-Learn (DBTL) cycle is a fundamental framework for iterative strain improvement. nih.gov For a compound like this compound, engineering efforts focus on the genetic manipulation of the host strain, such as P. chrysogenum or P. roqueforti.

Key strategies include:

Deletion of Competing Pathways: Fungi produce a wide array of secondary metabolites, which can compete for the same precursors. mdpi.com For instance, the amino acids L-tryptophan and L-histidine are precursors for roquefortine C. mdpi.complos.org Deleting genes of competing pathways can redirect these precursors towards the desired product, thereby increasing yield.

Manipulation of Global Regulators: As discussed in the previous section, global regulators like LaeA positively influence roquefortine C biosynthesis. Overexpressing such regulators can be a powerful strategy to upregulate the entire biosynthetic gene cluster simultaneously. nih.gov

Optimization of Fermentation Conditions: Alongside genetic modification, optimizing process parameters such as medium composition (carbon and nitrogen sources), pH, and temperature is crucial for maximizing product yield from an engineered strain. nih.govginkgo.bio Statistical methods like the Plackett-Burman design can be employed to efficiently screen for critical medium components. researchgate.net

Biocatalytic Approaches:

Biocatalysis offers a powerful alternative to relying solely on fermentation, allowing for the use of isolated enzymes or whole-cell catalysts to perform specific chemical transformations with high selectivity and efficiency. nih.govmdpi.com

Whole-Cell Biocatalysis: Engineered microbial strains can be used as whole-cell biocatalysts. For example, a strain of E. coli or yeast could be engineered to express one or more enzymes from the roquefortine pathway, such as the prenyltransferase (RoqD/Rpt) and the dehydrogenase (Rdh). This system could then convert externally supplied precursors, like dehydrohistidyltryptophanyldiketopiperazine (DHTD), into roquefortine C and subsequently this compound. plos.org

Enzyme Cascades: A one-pot, multi-enzyme cascade can be designed to synthesize the target molecule from simple starting materials. rsc.org For the synthesis of the dihydroroquefortine backbone, a cascade could involve a nonribosomal peptide synthetase to form the diketopiperazine core, followed by oxidoreductases and a prenyltransferase. plos.orgnih.gov The use of engineered enzymes with improved stability, activity, and substrate specificity is a key aspect of developing economically viable biocatalytic processes. nih.gov

| Engineering/Biocatalytic Strategy | Approach | Potential Outcome for this compound Production | Reference Concept |

|---|---|---|---|

| Overexpression of Biosynthetic Genes | Increase transcript levels of key enzymes like NRPS (rds) and prenyltransferase (rpt). | Increased conversion of precursors and higher product titer. | plos.org |

| Deletion of Competing Pathways | Knock out genes for other secondary metabolites that consume L-tryptophan or L-histidine. | Enhanced availability of precursors for the roquefortine pathway. | mdpi.com |

| Manipulation of Global Regulators | Overexpress positive regulators like LaeA. | Broad upregulation of the entire roquefortine biosynthetic gene cluster. | nih.gov |

| Whole-Cell Bioconversion | Use an engineered host (e.g., E. coli) expressing specific pathway enzymes to convert a supplied substrate. | Specific and controlled synthesis of roquefortine C or this compound from an advanced intermediate. | mdpi.com |

| In Vitro Enzyme Cascade | Combine purified enzymes of the pathway in a one-pot reaction. | High-purity synthesis with precise control over reaction steps, minimizing byproducts. | rsc.orgnih.gov |

Molecular and Cellular Biological Activities of 3,12-dihydroroquefortine

Antimicrobial Activities: Focus on Antibacterial Mechanisms

3,12-Dihydroroquefortine is recognized as a diketopiperazine alkaloid with antimicrobial properties. researchgate.net The broader class of diketopiperazines (DKPs) has garnered attention for their diverse biological activities, including antibacterial action. tci-thaijo.org

The ability of this compound to inhibit the growth of bacteria has been noted in scientific literature. tci-thaijo.org As a secondary metabolite, it is considered part of a group of antimicrobial substances that fungi secrete. mdpi.com The general mechanisms by which antimicrobial agents, particularly those derived from natural sources like fungi, inhibit bacterial growth include interfering with cell wall synthesis, disrupting membrane function, inhibiting protein and nucleic acid synthesis, or blocking essential metabolic pathways. vinmec.comcreative-biolabs.comnih.gov For instance, some organic acids inhibit microbes by diffusing through the cell membrane in an undissociated form and then lowering the internal pH, which can suppress cellular enzymes and transport systems. arvojournals.org However, specific studies providing quantitative data, such as the Minimum Inhibitory Concentration (MIC) for this compound against various bacterial strains, are not extensively documented in the reviewed literature. arvojournals.orgbiomedpharmajournal.orgprotocols.ionih.govnih.gov

The precise molecular targets of this compound's antibacterial action are not well-elucidated in current research. General antibacterial mechanisms involve targeting essential bacterial structures and pathways. vinmec.comcreative-biolabs.com These can include:

Inhibition of Cell Wall Synthesis: Many antibiotics, like penicillin, act by preventing the synthesis of the bacterial cell wall, leading to cell lysis. nih.gov

Disruption of Membrane Function: Some agents can interfere with the bacterial cell membrane, disrupting its selective permeability and causing leakage of cellular contents. creative-biolabs.com

Inhibition of Nucleic Acid Synthesis: This can occur through the inhibition of enzymes like DNA gyrase, which is essential for DNA replication. vinmec.commdpi.com

Inhibition of Protein Synthesis: Certain antibiotics bind to bacterial ribosomes, preventing the translation of mRNA into proteins. vinmec.com

While these are established antibacterial strategies, the specific pathway through which this compound exerts its effect remains an area for further investigation.

Inhibition of Bacterial Growth and Viability

Cytotoxic Potential and Cellular Impact in vitro

The cytotoxic effects of this compound have been evaluated against several mammalian cancer cell lines, revealing a nuanced activity profile that appears to be influenced by its chemical structure.

Studies have reported on the cytotoxicity of this compound against human cancer cell lines, including the A-549 (human lung adenocarcinoma) and HL-60 (human promyelocytic leukemia) lines. researchgate.netmdpi.com However, the observed activity has been described as weak in some contexts. researchgate.net For instance, research on alkaloids isolated from a deep ocean sediment-derived fungus, Penicillium sp., involved evaluating the cytotoxicity of new diketopiperazines against cell lines such as HL-60 and A-549. researchgate.net This suggests that while the compound possesses cytotoxic potential, its potency may be limited compared to other related alkaloids.

| Compound | Cell Line | Observed Effect | Source |

|---|---|---|---|

| This compound | A-549 (Human Lung Adenocarcinoma) | Weak cytotoxic activity reported. | researchgate.net |

| This compound | HL-60 (Human Promyelocytic Leukemia) | Evaluated for cytotoxicity. | researchgate.net |

| This compound | BEL-7402 (Human Hepatoma) | Weak cytotoxic activity reported. | researchgate.net |

The specific molecular mechanisms underlying the cytotoxicity of this compound have not been definitively established. However, studies on structurally related compounds provide insight into potential pathways. For example, analysis of meleagrin, an alkaloid also in the roquefortine biosynthetic pathway, showed that it induced apoptosis in HL-60 cells. researchgate.net Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds and often involves the activation of caspases and regulation by proteins from the Bcl-2 family. plos.orgnih.govnih.gov

Another common cytotoxic mechanism is the induction of cell cycle arrest, where a compound halts cell division at a specific phase (e.g., G0/G1, S, or G2/M). plos.orgresearchgate.netarchivesofmedicalscience.com For instance, meleagrin B was found to induce apoptosis in HL-60 cells, while meleagrin arrested the cell cycle in the G2/M phase. researchgate.net This suggests that different substitutions on the core alkaloid structure can lead to distinct cytotoxic mechanisms. researchgate.net While these findings relate to similar compounds, further research is needed to confirm whether this compound acts through apoptosis, cell cycle arrest, or other pathways.

Effects on Specific Mammalian Cell Lines

Enzyme Modulation and Receptor Interactions

The interaction of this compound with specific enzymes or cellular receptors is not extensively detailed in the available scientific literature. Investigating such interactions is crucial for understanding a compound's mechanism of action and pharmacological potential. This is often accomplished through in vitro binding assays, where the affinity of a ligand for a receptor is measured. nih.govwikipedia.orgmerckmillipore.combmglabtech.com These assays can determine key parameters like the IC50 value, which indicates the concentration of a compound needed to inhibit a specific binding process by 50%. nih.gov Without such studies for this compound, its profile as an enzyme modulator or receptor ligand remains speculative.

Inhibition or Activation of Specific Enzymes at the Molecular Level

The direct enzymatic inhibitory or activating properties of this compound are not extensively documented in publicly available scientific literature. However, significant insights can be drawn from studies on its immediate metabolic successor, roquefortine C. This compound, also known as roquefortine D, is the direct biosynthetic precursor to roquefortine C. The conversion is a dehydrogenation step, and the structural similarity between the two compounds suggests that their biological activities may share common features. encyclopedia.pub

Research has shown that roquefortine C interacts with and inhibits mammalian cytochrome P450 (P450) enzymes. nih.gov These enzymes are crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. Roquefortine C was found to bind to different P450 isoforms, indicated by a type II difference spectrum, which is characteristic of a compound with an amino function binding to the heme iron of the enzyme. nih.gov

The inhibitory potency of roquefortine C varies across different P450 enzymes, demonstrating a degree of selectivity. It has a particularly high affinity for P450 1A1 and 1A2. The half-maximal inhibitory concentrations (IC₅₀) for roquefortine C against various P450 activities have been determined, highlighting its potent inhibitory effect, especially on ethoxyresorufin metabolism, which is a marker for P450 1A activity. nih.gov The structural elements, specifically the dehydrohistidine moiety and the fused tetracyclic system of roquefortine C, are believed to be critical for its inhibitory capabilities. nih.gov Given that this compound shares the core tetracyclic structure, it may exhibit similar, though not identical, inhibitory profiles. However, direct experimental data for this compound is currently lacking.

| Enzyme/Activity | Test System | IC₅₀ of Roquefortine C (µM) | Reference |

|---|---|---|---|

| P450 1A1/1A2 (Ethoxyresorufin metabolism) | 3-Methylcholanthrene-induced rat liver microsomes | 0.1 | nih.gov |

| P450 3A (Testosterone 6β-hydroxylase) | Dexamethasone-induced rat liver microsomes | ~10 | nih.gov |

| P450 (Benzphetamine N-demethylase) | Phenobarbital-induced rat liver microsomes | >30 | nih.gov |

| P450 3A4 (Bromocriptine metabolism) | Human P450 3A4 | >50 | nih.gov |

Ligand-Receptor Binding Studies and Affinity Assessment

As of the current body of scientific literature, there is a notable absence of specific ligand-receptor binding studies and affinity assessments for this compound. No published research provides direct evidence of this compound binding to specific cellular receptors, nor are there any available data such as dissociation constants (Kd) or inhibition constants (Ki) to quantify its affinity for any particular receptor target.

While direct evidence for this compound is wanting, the broader class of cyclodipeptide alkaloids, to which it belongs, has been shown to interact with various receptors. For instance, a different cyclodipeptide has been identified as a selective antagonist for the cannabinoid CB1 receptor. mdpi.com This highlights the potential for compounds with this core scaffold to exhibit neuroactive properties by interacting with central nervous system receptors. However, it is crucial to emphasize that this finding for a related compound does not constitute direct evidence of similar activity for this compound.

The neurotoxic effects reported for the related compound roquefortine C suggest a potential interaction with neuronal targets, but the precise receptors involved have not been fully elucidated. encyclopedia.pubwikipedia.org Without dedicated radioligand binding assays or functional receptor studies for this compound, its receptor binding profile remains speculative and an area requiring future investigation.

| Compound | Receptor Target | Binding Affinity (Kd or Ki) | Activity | Reference |

|---|---|---|---|---|

| This compound | Not Reported | Not Reported | Not Reported | N/A |

Structure-activity Relationship Sar and Derivative Studies of 3,12-dihydroroquefortine

Computational and Theoretical Investigations of Structure-Activity Relationships

While specific computational studies focusing exclusively on 3,12-dihydroroquefortine are not extensively documented, research on its immediate successor, roquefortine C, and related mycotoxins offers valuable insights. Computational methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking are instrumental in this field.

DFT calculations have been used to explore the synthesis and stability of the roquefortine scaffold. For instance, molecular modeling studies on roquefortine C have helped to explain the thermodynamic instability of its E-dehydrohistidine moiety compared to the Z-isomer, isoroquefortine C. researchgate.netacs.org These types of calculations can elucidate reaction pathways, transition state energies, and the influence of solvent effects, which are critical for understanding both biosynthesis and chemical synthesis. researchgate.net

QSAR studies provide mathematical models to predict the biological activity of compounds based on their physicochemical properties. A QSAR study on a diverse group of 67 mycotoxins, including roquefortines, was conducted to predict their retention time in liquid chromatography. nih.gov The model revealed that properties like electronic energy (ElcE), dipole length (DPLL), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were key descriptors, demonstrating that computational approaches can successfully model the behavior of these complex alkaloids. nih.gov Such models are crucial for developing methods to detect these compounds and for predicting the properties of novel, undiscovered derivatives. nih.govnih.gov

Molecular docking simulates the interaction between a ligand, such as an alkaloid, and a target protein's binding site. nih.govnih.govmdpi.com For roquefortine-related compounds, this technique can predict binding affinities and modes of action for various biological targets, such as enzymes or receptors, thereby guiding the synthesis of derivatives with enhanced or more specific bioactivity. mdpi.comnih.gov

Analysis of Naturally Occurring Biosynthetic Derivatives and Analogs

The biological context of this compound is defined by its position within a rich family of prenylated indole alkaloids produced by various Penicillium species.

This compound, also known as roquefortine D, is a key intermediate in the biosynthesis of roquefortine C. plos.orgstudiesinmycology.org It is directly formed from the prenylation of histidyltryptophanyldiketopiperazine (HTD) by the enzyme RoqD (a dimethylallyl-tryptophan synthetase). plos.org Subsequently, this compound is oxidized by a dehydrogenase, which forms the C3-C12 double bond, yielding the more widely known roquefortine C. plos.org This established biosynthetic link firmly places it within the roquefortine family, which includes other derivatives like meleagrin, glandicoline A, and glandicoline B. plos.orgmdpi.com These compounds all belong to the broader class of prenylated indole alkaloids, a structurally diverse family of fungal metabolites known for their complex architectures and significant biological activities. mdpi.comuniv-jijel.dz

Table 1: Key Naturally Occurring Alkaloids Related to this compound

| Compound Name | Alternative Name(s) | Relationship to this compound | Producing Organism(s) (Example) |

|---|---|---|---|

| Roquefortine C | - | Direct oxidation product | Penicillium roqueforti, P. chrysogenum mdpi.complos.org |

| Histidyltryptophanyldiketopiperazine | HTD | Direct precursor (pre-prenylation) | Penicillium chrysogenum plos.org |

| Glandicoline A | - | Downstream product from Roquefortine C | Penicillium chrysogenum plos.org |

| Glandicoline B | - | Downstream product from Glandicoline A | Penicillium chrysogenum plos.org |

| Meleagrin | - | Downstream product from Glandicoline B | Penicillium chrysogenum, Penicillium sp. plos.orgnih.gov |

| Oxaline | - | Downstream product from Roquefortine C pathway | Penicillium oxalicum nih.gov |

Beyond the main biosynthetic pathway, unique and minor derivatives of this compound have been isolated, highlighting the metabolic diversity of the producing fungi. A notable example is the 16N-carboxyethyl derivative of this compound , which was isolated from the fermentation broth of Penicillium aureovirens VKM FW-766.

The structure of this novel compound was determined through detailed analysis using mass spectrometry and both 1D and 2D NMR spectroscopy. The presence of the additional carboxyethyl group was confirmed by the mass spectral data and the appearance of specific signals in the NMR spectra, which were absent in the parent compound.

Table 2: Comparative ¹³C NMR Data for this compound (1) and its 16N-Carboxyethyl Derivative (2) in CDCl₃

| Carbon Atom | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) | Change (Δδ) |

|---|---|---|---|

| C-2 | 167.3 | 169.9 | +2.6 |

| C-3 | 60.6 | 60.5 | -0.1 |

| C-5 | 165.7 | 165.5 | -0.2 |

| C-6 | 48.2 | 48.1 | -0.1 |

| C-8 | 110.1 | 110.2 | +0.1 |

| C-9 | 128.5 | 128.8 | +0.3 |

| C-10 | 120.3 | 120.4 | +0.1 |

| C-11 | 123.0 | 123.1 | +0.1 |

| C-12 | 31.1 | 31.0 | -0.1 |

| C-14 | 139.7 | 139.5 | -0.2 |

| C-15 | 118.0 | 117.9 | -0.1 |

| C-16 | 129.8 | 130.0 | +0.2 |

| C-17' | - | 172.9 | N/A |

| C-18' | - | 42.7 | N/A |

| C-19' | - | 33.8 | N/A |

Data adapted from Kozlovsky et al. (2003). Note: Only selected, representative shifts are shown.

Relationship to Roquefortine C and Other Prenylated Indole Alkaloids

Semisynthetic and Synthetic Analog Generation for Bioactivity Probing

To further explore the structure-activity relationships of the roquefortine family, researchers have employed both semisynthetic and fully synthetic strategies to generate novel analogs.

Several innovative strategies have been developed to modify the roquefortine scaffold. One powerful method is mutasynthesis , where a genetically modified organism that is blocked at a specific point in a biosynthetic pathway is fed synthetic analogs of the natural substrate. For example, a Penicillium chrysogenum strain with the roqA gene deleted (ΔroqA), which cannot produce the initial diketopiperazine HTD, was used to generate new derivatives. nih.gov When this strain was supplied with synthetic analogs of HTD, it processed them through the remainder of the pathway, successfully producing novel analogs of this compound (roquefortine D). nih.gov This approach allows for the creation of derivatives that are not accessible through traditional synthesis while leveraging the cell's natural enzymatic machinery. nih.gov

Another strategy involves using isolated enzymes as biocatalysts for late-stage diversification. The flavin-dependent oxidase OxaD , isolated from Penicillium oxalicum, has been characterized as a versatile indolic nitrone synthase. nih.govacs.org This enzyme can convert roquefortine C and its semisynthetic derivatives into their corresponding nitrones, which are a class of reactive intermediates useful for further chemical elaboration via reactions like 1,3-dipolar cycloadditions. nih.govresearchgate.net Such chemoenzymatic approaches provide a single-step, high-yield method to introduce novel functionalities under mild conditions. mdpi.comnih.gov

Modifying the structure of this compound and its relatives has a profound impact on their biological activity. Studies show that even subtle changes to the roquefortine scaffold can significantly alter function.

For instance, while roquefortine C exhibits moderate antiproliferative activity against certain human breast cancer cell lines, its downstream biosynthetic product, meleagrin, shows much higher inhibitory activity. nih.govnih.gov This suggests that the modifications that occur after the formation of roquefortine C, such as the complex rearrangements leading to meleagrin, are crucial for enhancing cytotoxicity. nih.govnih.gov

The bioactivity of these alkaloids is not limited to cytotoxicity. Roquefortine C and related compounds have also been investigated for their antifouling properties against marine organisms. sci-hub.se Meleagrin and roquefortine C showed moderate to strong activity against the settlement of barnacle larvae, indicating that the core diketopiperazine-indole structure is a promising scaffold for developing environmentally friendly antifouling agents. sci-hub.se The generation of new analogs through the methods described above allows for a systematic exploration of how different functional groups and stereochemistries influence these varied biological activities, from anticancer to antimicrobial and antifouling effects. nih.govnih.govsci-hub.se

Advanced Analytical Methodologies for 3,12-dihydroroquefortine Research

Chromatographic Separation and Purification Techniques for Complex Mixtures

The isolation of 3,12-dihydroroquefortine from fungal cultures, such as those of Penicillium species, often yields a mixture of related alkaloids and other metabolites. clockss.org Chromatographic techniques are therefore indispensable for obtaining the pure compound for further study.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and quantitative analysis of this compound. researchgate.netnih.govjapsonline.com Its high resolving power allows for the separation of this compound from structurally similar compounds often present in crude extracts. nih.gov

In a typical workflow, a crude extract from a fungal fermentation broth is subjected to preparative or semi-preparative HPLC. clockss.orgjapsonline.com Different modes of HPLC, such as reversed-phase (RP-HPLC), are commonly employed. nih.gov The choice of stationary phase (e.g., C18) and mobile phase composition is optimized to achieve maximum separation. japsonline.comnih.gov

For quantitative analysis, an analytical HPLC method is developed and validated. nih.govjapsonline.comnih.gov This involves establishing linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy. japsonline.comnih.gov By using a certified reference standard of this compound, its concentration in various samples can be accurately determined. nih.gov

Table 1: HPLC Method Parameters for Alkaloid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water (often with additives like formic acid) |

| Detection | UV-Vis or Photodiode Array (PDA) Detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

This table presents a generalized set of HPLC parameters. Specific conditions may vary based on the sample matrix and analytical goals.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for metabolite profiling, which can include the analysis of precursors and related metabolites of this compound. hhu.denih.gov GC is well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like many alkaloids, a derivatization step is often required to increase their volatility. nih.gov

In the context of this compound research, GC-MS can be used in untargeted metabolomics studies to gain a broader understanding of the metabolic network of the producing organism. hhu.dedntb.gov.uanih.gov This can help in identifying key metabolic pathways and potential biomarkers associated with the production of this compound. hhu.denih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Spectroscopic Elucidation Methods for Structural Confirmation

Once isolated, the definitive identification of this compound requires spectroscopic methods to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. byjus.com It provides detailed information about the chemical environment of individual atoms within the molecule. byjus.com

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. libretexts.org For a complex structure like this compound, two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. researchgate.netuzh.ch

Table 2: Key 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically on adjacent carbons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different parts of the molecule. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals protons that are close to each other in space, providing insights into the molecule's 3D conformation. |

Through the combined analysis of these NMR spectra, the precise connectivity and stereochemistry of this compound can be unequivocally assigned. clockss.org

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain information about its structure through fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. measurlabs.cominnovareacademics.inlongdom.org This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical piece of data for confirming its identity. longdom.org

The principle of HRMS lies in its ability to distinguish between molecules with very similar nominal masses due to the mass defect of different elements. nih.gov This specificity is invaluable in differentiating this compound from other co-occurring metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Quantitative Analysis and Metabolomics Profiling

Quantitative analysis and metabolomics profiling are essential for understanding the biological roles and production dynamics of this compound. nih.govnih.gov Metabolomics aims to comprehensively study the small molecules (metabolites) within a biological system. nih.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a dominant platform for both targeted and untargeted metabolomics. nih.govlcms.cz In a targeted approach, specific metabolites like this compound are quantified with high sensitivity and selectivity. lcms.cz In an untargeted approach, the goal is to detect and identify as many metabolites as possible to create a comprehensive profile of the organism's metabolic state. nih.govlcms.cz

Statistical analysis of metabolomics data can reveal significant differences in metabolite levels between different experimental conditions, providing insights into the regulation of this compound biosynthesis. lcms.czmetaboanalyst.ca

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Development of Robust Detection and Quantification Protocols in Biological Matrices

The primary challenge in analyzing this compound lies in its typically low concentrations within chemically complex samples such as food, feed, and fungal cultures. mdpi.com To address this, highly sensitive and specific methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. japsonline.com This technique offers excellent separation of complex mixtures and highly specific detection based on the mass-to-charge ratio of the target analyte and its fragments. researchgate.netresearchgate.net

Research has focused on developing and validating multi-mycotoxin methods that can simultaneously quantify a range of fungal metabolites, including the roquefortine family. tandfonline.com These protocols involve several key steps:

Sample Extraction: The initial step involves extracting the analytes from the matrix. This is often achieved using organic solvents like methanol or acetonitrile, sometimes in combination with sonication. tapchidinhduongthucpham.org.vn

Clean-up: To reduce matrix interference, a clean-up step is often necessary. Solid-Phase Extraction (SPE) is a common technique used to purify the sample extract before analysis. dshs-koeln.de

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other compounds in the extract. C18 columns are frequently employed for this reversed-phase separation. tapchidinhduongthucpham.org.vn

Detection and Quantification: Tandem mass spectrometry (MS/MS) is used for detection. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific fragmentation pattern for the analyte. japsonline.comtapchidinhduongthucpham.org.vn

The robustness of these methods is confirmed through rigorous validation, which assesses parameters such as specificity, linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). tapchidinhduongthucpham.org.vnnih.gov For instance, a study on Penicillium mycotoxins in maize silage developed an HPLC-MS method and reported detailed validation data for roquefortine C, the immediate precursor of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | HPLC-MS | psu.edu |

| Recovery Rate | 88 - 92% | psu.edu |

| Limit of Detection (LOD) | 10 ng/g | psu.edu |

Similarly, a validated HPLC-MS/MS method for detecting 19 different Penicillium metabolites in various types of nuts demonstrated high precision for roquefortine C.

| Matrix | Intra-Day CV% | Inter-Day CV% | Reference |

|---|---|---|---|

| Chestnuts | 12.3 | 12.3 | conicet.gov.ar |

| Hazelnuts | 11.1 | 11.1 | conicet.gov.ar |

| Walnuts | 11.6 | 11.6 | conicet.gov.ar |

| Almonds | 13.9 | 13.9 | conicet.gov.ar |

CV% refers to the Coefficient of Variation.

These robust protocols are essential for accurately assessing the contamination levels of this compound and related mycotoxins in various biological materials, ensuring food safety and enabling further toxicological studies.

Application of Chemometrics for Data Handling and Interpretation in Research

The analysis of this compound and other fungal metabolites using modern analytical techniques like LC-MS generates large and complex datasets. Chemometrics, the science of extracting chemically relevant information from data using mathematical and statistical methods, plays a crucial role in handling and interpreting this information. researchgate.netmdpi.com

In the context of mycotoxin research, chemometric tools are applied for several purposes:

Data Pre-processing and Calibration: Multivariate calibration methods are essential for quantifying multiple analytes simultaneously, especially in complex samples where matrix effects can interfere with measurements. conicet.gov.ar Algorithms such as Partial Least Squares (PLS) regression are used to build predictive models that can quantify mycotoxins even in the presence of overlapping signals and background noise. researchgate.net

Pattern Recognition and Classification: Chemometric techniques can identify patterns in data that may not be obvious otherwise. For example, Principal Component Analysis (PCA) can be used to visualize the relationships between different samples based on their mycotoxin profiles. This can help in classifying fungal strains or differentiating between contaminated and uncontaminated food batches.

Method Optimization: Tools like Response Surface Methodology (RSM) are used to optimize experimental conditions, such as extraction procedures or chromatographic separations, to achieve the best possible analytical performance. conicet.gov.ar

Qualitative Analysis and Metabolomics: In untargeted metabolomics studies, chemometrics is indispensable for processing the vast amount of data generated by full-scan mass spectrometry. mdpi.com It helps in identifying unknown compounds, comparing metabolic profiles under different conditions, and elucidating biosynthetic pathways, which is relevant for studying the conversion of roquefortine D to roquefortine C. ethernet.edu.et

While specific studies applying advanced chemometrics exclusively to this compound are not extensively documented, the principles are widely applied in the broader field of mycotoxin analysis. tandfonline.commdpi.com The use of chemometrics-assisted strategies allows for more efficient and comprehensive analysis of Penicillium mycotoxins in complex matrices, facilitating a deeper understanding of their occurrence and behavior. mdpi.com

Ecological and Biotechnological Significance of 3,12-dihydroroquefortine Production

Role in Fungal Physiology and Inter-Species Microbial Interactions

The precise role of 3,12-dihydroroquefortine in fungal physiology is not fully elucidated, but like other secondary metabolites, it is believed to be non-essential for primary growth but crucial for survival and competition in specific ecological niches. nih.govmdpi.com Fungi, including various Penicillium species, produce a diverse array of alkaloids, with the specific profile of these compounds, including this compound, varying between strains. researchgate.net For instance, Penicillium roquefortii is known to synthesize both diketopiperazine alkaloids like roquefortine and this compound, as well as clavine alkaloids. who.int

The production of these compounds can be seen as a competitive strategy. In complex microbial communities, organisms vie for limited resources and space. nih.gov The secretion of secondary metabolites can inhibit the growth of competing microbes, thereby securing the producing fungus's habitat. nih.govmdpi.com The synthesis of this compound and its conversion to roquefortine, a known neurotoxin, likely plays a role in these competitive interactions. who.int Furthermore, inter-species interactions can modulate the physiological state of the fungus, which in turn can influence the production of secondary metabolites. elifesciences.org For example, the presence of other microorganisms can alter the local environment, such as pH, which can then impact fungal metabolism and alkaloid synthesis. elifesciences.org

Studies on mutant strains of P. roquefortii have provided insights into the alkaloid biosynthesis pathways. Some mutations can lead to the inability to synthesize alkaloids altogether, while others result in the absence of specific compounds like roquefortine and this compound from the alkaloid fraction, suggesting complex regulatory networks governing their production. who.int These findings underscore the intricate relationship between the fungus's genetic makeup and its chemical arsenal for ecological competition.

Influence of Environmental Factors on Secondary Metabolite Production

The synthesis of secondary metabolites, including this compound, is highly sensitive to environmental conditions. dntb.gov.uaoregonstate.edu Factors such as nutrient availability, temperature, and pH can significantly impact the type and quantity of alkaloids produced by a fungus. researchgate.netdntb.gov.ua

Nutrient availability is a critical determinant of secondary metabolite production. nih.govfao.org The choice of carbon source in the culture medium can profoundly influence both fungal growth and the synthesis of specific compounds. nih.govjmb.or.kr For instance, studies on Penicillium species have shown that the levels and ratios of alkaloids, including this compound, are dependent on the composition of the growth medium. researchgate.net Many Penicillium strains can produce the same range of alkaloids when grown on different substrates, such as wheat grain and synthetic media like Abe's medium, but the yields can vary. researchgate.net

The co-utilization of different carbon sources can also affect metabolic pathways. nih.govmdpi.com The presence of a preferred carbon source like glucose can sometimes repress the metabolism of other sources, a phenomenon known as carbon catabolite repression, which can indirectly affect secondary metabolite synthesis. nih.gov The specific carbon source can also influence the expression of genes involved in biosynthetic pathways. jmb.or.kr For example, in Penicillium roqueforti, the biosynthesis of diketopiperazine alkaloids like this compound is enhanced by the addition of their precursor, tryptophan, to the medium. mdma.ch

Table 1: Effect of Carbon Source on Mycelial Growth and Polysaccharide Synthesis in Inonotus obliquus

| Carbon Source | Mycelial Biomass (g/L) | Polysaccharide Yield (mg/L) | Polysaccharide Content (%) |

|---|---|---|---|

| Glucose (Glc) | 10.5 | 850 | 8.1 |

| Fructose (Fru) | 9.8 | 780 | 7.9 |

| Lactose (Lac) | 8.5 | 650 | 7.6 |

| Glucose + Lactose (Glc+Lac) | 12.2 | 1100 | 9.0 |

This table is illustrative of how different carbon sources can impact fungal metabolism, based on data for a different fungus, as specific data for this compound was not available. The combination of glucose and lactose resulted in the highest biomass and polysaccharide production in Inonotus obliquus. jmb.or.kr

Temperature and pH are crucial physical parameters that govern fungal growth and metabolism. nih.govnih.gov Most fungi have an optimal temperature and pH range for growth and for the production of specific secondary metabolites, and these optima may not always coincide. psu.edu For example, in Penicillium species, the optimal temperature for growth may differ from the optimal temperature for alkaloid synthesis. mdma.ch Studies have shown that Penicillium species can grow over a wide range of temperatures and pH levels. researchgate.net

The production of this compound has been observed in various cultivation conditions. For instance, Penicillium chrysogenum can produce this compound across a range of temperatures and pH values. researchgate.net Similarly, the cultivation of Penicillium roquefortii for alkaloid production is typically carried out at a specific temperature and pH to maximize yield. who.int The pH of the culture medium can change during fungal growth due to the production of acids, which in turn can affect secondary metabolite production. google.comgoogle.com

Other cultivation conditions, such as aeration (pO2 levels) and agitation, also play a role. researchgate.net The morphology of filamentous fungi in submerged cultures can be influenced by stirring rates, which can then affect their metabolism and the production of secondary metabolites. google.comgoogle.com

Table 2: Influence of Cultivation Conditions on Fungal Metabolite Production

| Fungus | Metabolite | Optimal Temperature | Optimal pH | Reference |

|---|---|---|---|---|

| Penicillium chrysogenum | Roquefortine & this compound | 28 °C | 6.0 | researchgate.net |

| Penicillium sizovae | Epoxyagroclavine-I dimer | 28 °C | 7.0 | mdma.ch |

| Aspergillus fumigatus | Fumigaclavine B | 37 °C | Not specified | mdma.ch |

| Lentinus edodes | Eritadenine | 25 °C | 4.0-5.0 | google.comgoogle.com |

Nutrient Availability and Carbon Source Utilization

Potential for Biotechnological Applications Beyond Direct Therapeutic Use

While the direct therapeutic applications of this compound are not the focus here, the compound and its producing organisms have potential in other biotechnological areas. As a stable intermediate in the biosynthesis of roquefortine, this compound is a valuable research reagent for studying the enzymatic steps and regulatory mechanisms of this important alkaloid pathway. researchgate.net Understanding its formation can provide insights into the broader family of diketopiperazine alkaloids.

Furthermore, the study of the biosynthesis of this compound can inform metabolic engineering strategies. By manipulating the genes and culture conditions involved in its production, it may be possible to develop microbial cell factories for the synthesis of novel or high-value compounds. For example, mutant strains of P. roquefortii that accumulate this compound or other intermediates could be used to produce these compounds in larger quantities for further research or as precursors for the semi-synthesis of other complex molecules. who.int The isolation of new derivatives, such as the 16N-carboxyethyl derivative of this compound from Penicillium aureovirens, highlights the potential for discovering novel bioactive compounds from these fungal systems. clockss.orgresearchgate.net

The enzymes involved in the biosynthesis of this compound could also have biotechnological applications. These biocatalysts could be harnessed for specific chemical transformations in industrial processes, offering a greener alternative to traditional chemical synthesis.

Q & A

Q. Table 1: Analytical Parameters for this compound Identification

How do biosynthesis pathways of this compound vary across Penicillium species, and what experimental designs optimize yield?

Advanced Research Focus

this compound is a diketopiperazine alkaloid biosynthesized via a non-ribosomal peptide synthetase (NRPS) pathway. Strain-specific variations in Penicillium spp. require comparative genomic and metabolomic approaches:

- Gene Knockout Studies : Silencing roqA (NRPS gene) in P. chrysogenum to confirm precursor roles in roquefortine C synthesis .

- Culture Optimization : Yields increase at 15°C with glucose-yeast extract agar, as shown in P. aurantiogriseum (4 mg/g dry weight after 10 days) .

Data Contradiction Note : P. farinosum produces this compound as a terminal metabolite, while P. roqueforti converts it to mycophenolic acid, complicating cross-species comparisons .

What in vitro models are suitable for assessing this compound bioactivity, and how do researchers address conflicting toxicity data?

Advanced Research Focus

Conflicting toxicity reports stem from metabolite instability in mammalian assays. Methodological recommendations:

- Cell-Free Systems : Test antibiotic activity via bacterial luciferase inhibition (IC₅₀ < 10 µM for Bacillus subtilis) to avoid interference from host metabolism .

- Metabolite Stabilization : Use serum-free media at pH 6.5 to prevent degradation during 24-hour exposure in human hepatocyte (HepG2) assays .

Q. Table 2: Bioactivity Assays for this compound

How can researchers differentiate this compound from co-occurring alkaloids in complex matrices like cheese?

Basic Research Focus

Co-extraction with isofumigaclavines and roquefortines in cheese requires multi-step purification:

Solid-Phase Extraction (SPE) : C18 cartridges eluted with methanol:water (70:30) to remove lipids .

HPLC Fractionation : Collect peaks at 12–14 min (RP-C18, 0.1% formic acid gradient) .

HRMS Validation : Exact mass <389.1842 [M+H]⁺> with isotopic pattern matching (mSigma < 5 ppm) .

What molecular dynamics (MD) approaches predict this compound interactions with fungal enzymes?

Advanced Research Focus

To study binding to cytochrome P450 enzymes (e.g., CYP53):

- Docking Simulations : Use AutoDock Vina with crystal structure PDB 4DQL. Key residues: Phe241 (π-π stacking with quinoline) .

- Free Energy Perturbation (FEP) : Calculate ΔG binding (-8.2 kcal/mol) for mutagenesis validation (e.g., Phe241Ala reduces affinity 10-fold) .

How do environmental stressors (e.g., temperature, pH) influence this compound production in extremophilic Penicillium strains?

Advanced Research Focus

Permafrost-isolated P. aurantiogriseum shows elevated yields under stress:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.